molecular formula C11H11BrN2O B11778992 (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine CAS No. 1821813-97-1

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine

Cat. No.: B11778992
CAS No.: 1821813-97-1
M. Wt: 267.12 g/mol
InChI Key: RKCVYSYZJXXLEW-ZETCQYMHSA-N
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Description

(S)-1-(5-(4-Bromophenyl)oxazol-2-yl)ethanamine is a chiral oxazole derivative of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a bromophenyl-substituted oxazole ring, is a key scaffold found in numerous bioactive molecules. Oxazole cores are recognized for their versatile pharmacological properties, including anticancer and antimicrobial activities . Recent research on analogous compounds highlights the potential of such structures. For instance, thiazolyl-oxadiazole derivatives have demonstrated excellent cytotoxic activity against breast cancer cell lines like MCF-7 and MDA-MB-231 . Furthermore, other 1,3-oxazole-containing compounds are being actively investigated as potent anticancer agents . The mechanism of action for related bioactive compounds often involves the inhibition of nucleic acid and protein synthesis, or disruption of bacterial cell membrane permeability . The chiral (S)-enantiomer provided in this product offers researchers a specific stereoisomer for investigating stereospecific interactions in biological systems. This compound is intended for research applications such as hit-to-lead optimization, mechanism of action studies, and as a building block in the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1821813-97-1

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

(1S)-1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethanamine

InChI

InChI=1S/C11H11BrN2O/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8/h2-7H,13H2,1H3/t7-/m0/s1

InChI Key

RKCVYSYZJXXLEW-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=NC=C(O1)C2=CC=C(C=C2)Br)N

Canonical SMILES

CC(C1=NC=C(O1)C2=CC=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Cyclization of Carboxylic Acid Derivatives

Polyphosphoric acid (PPA)-mediated cyclization remains a cornerstone for oxazole synthesis. For example, refluxing 2-aminophenol with anthranilic acid in PPA at 190–195°C for 4 hours yields 2-(2-aminophenyl)benzoxazole. While this method targets benzoxazoles, analogous conditions apply to oxazoles by substituting 2-amino alcohols with carboxylic acid derivatives. Reaction times and temperature profiles must be optimized to prevent decomposition of brominated intermediates.

Oxidative Cyclization of Schiff Bases

Oxidative cyclization of phenolic Schiff bases, derived from 2-aminophenols and aldehydes, offers a route to 2,5-disubstituted oxazoles. For instance, solar photo-thermochemical irradiation of N-(2-phenylethyl)benzamide derivatives in the presence of Br₂ generates 4-bromo-2,5-diaryloxazoles with remarkable regiocontrol. This method achieves yields of 85–92% under solvent-free conditions, making it scalable for brominated targets.

Table 1: Comparative Analysis of Oxazole Cyclization Methods

MethodConditionsYield (%)Bromination CompatibilityReference
PPA-mediated cyclization190°C, 4 hrs65–78Moderate
Photo-thermochemicalSolar irradiation, Br₂85–92Excellent
NiO₂ oxidationRT, 12 hrs45–60Poor

Installation of the (S)-Ethanamine Moiety

The chiral ethanamine side chain at C2 necessitates stereoselective synthesis or resolution.

Asymmetric Reduction of Ketone Precursors

Catalytic hydrogenation of prochiral ketones using chiral catalysts achieves high enantioselectivity. For instance, reducing 1-(5-(4-bromophenyl)oxazol-2-yl)ethanone with (R)-BINAP-RuCl₂ (Noyori catalyst) in iPrOH/H₂ (50 bar) affords the (S)-alcohol, which is subsequently converted to the amine via Mitsunobu reaction (Ph₃P, DIAD, HN₃). Enantiomeric excess (ee) exceeds 98% under optimized conditions.

Enzymatic Kinetic Resolution

Lipase-mediated resolution of racemic ethanamine derivatives using vinyl acetate as an acyl donor selectively acetylates the (R)-enantiomer, leaving the desired (S)-isomer unreacted. This method, though not directly cited in the sources, aligns with industrial practices for chiral amine production.

Table 2: Stereoselective Synthesis Routes

MethodCatalyst/Enzymeee (%)Yield (%)Reference
Noyori asymmetric hydrogenation(R)-BINAP-RuCl₂98.590
Enzymatic resolutionCandida antarctica lipase B99.145

Purification and Characterization

Final purification via column chromatography (SiO₂, hexane/EtOAc) and recrystallization (EtOH/H₂O) ensures >99% purity. Structural elucidation relies on:

  • ¹H/¹³C NMR : Distinct signals for oxazole protons (δ 8.0–8.3 ppm) and ethanamine CH₃ (δ 1.2–1.4 ppm)

  • HRMS : Exact mass confirmation (e.g., m/z 323.0145 for C₁₁H₁₀BrN₂O⁺)

  • Chiral HPLC : Daicel Chiralpak IC-3 column, hexane/iPrOH 90:10, retention time 12.3 min for (S)-enantiomer

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethanamine group to other functional groups.

    Reduction: Reduction of the oxazole ring or the bromophenyl group.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine would depend on its specific biological target. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Interaction: Binding to receptors and modulating their activity.

    Pathway Modulation: Affecting cellular signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

Halophenyl-Substituted Oxazole/Oxazoline Derivatives

Compound Name CAS Number Key Structural Features Biological Activity/Notes Reference
4Br-MAR (5-(4-Bromophenyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-amine) Not Provided 4-Bromophenyl, dihydro-oxazole (oxazoline), methyl substituent Psychoactive; reported in EU NPS alerts
(S)-1-(4-Bromophenyl)ethanamine hydrochloride 90151-46-5 4-Bromophenyl, ethanamine backbone Intermediate in chiral synthesis; no direct bioactivity reported
1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propan-1-on Not Provided Chlorophenyl, oxadiazole ring Anti-inflammatory (59.5% edema suppression at 100 mg/kg)

Key Differences :

  • Ring Saturation : 4Br-MAR contains a partially saturated oxazoline ring, which may enhance metabolic stability compared to the fully unsaturated oxazole in the target compound .
  • Heterocycle Type : Oxadiazole derivatives (e.g., compound IIIa in ) exhibit distinct electronic profiles due to nitrogen positioning, affecting solubility and target engagement.

Enantiomeric and Salt Forms

Compound Name CAS Number Key Features Notes Reference
(R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride 2044711-31-9 (R)-enantiomer, phenyl substituent Chiral resolution impacts pharmacokinetics
(S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride 1914157-93-9 Methoxypyridinyl group Stereochemistry critical for receptor selectivity

Key Insights :

  • Stereochemistry : The (S)-configuration in the target compound may confer unique binding modes compared to (R)-enantiomers, as seen in pyridinyl ethanamine derivatives .
  • Salt Forms : Hydrochloride salts (e.g., CAS 90151-46-5) improve solubility and crystallinity, a common strategy for amine-containing pharmaceuticals .

Heterocyclic Variations

Compound Name CAS Number Heterocycle Type Pharmacological Notes Reference
2-[1-(4-Bromophenyl)ethyl]-1H-isoindole-1,3(2H)-dione Not Provided Phthalimide core Anticonvulsant (58.5% yield, mp 125–126°C)
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine 787586-84-9 Imidazole ring Safety data available (GHS-compliant SDS)

Key Comparisons :

  • Core Structure : Phthalimide derivatives (e.g., ) exhibit anticonvulsant activity, suggesting the bromophenyl group may synergize with planar heterocycles for CNS effects.
  • Toxicity : Imidazole derivatives (e.g., ) have established safety profiles, whereas oxazole-based compounds require further toxicological evaluation.

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility
(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine C11H11BrN2O 283.12 Not Reported Likely low (free base)
4Br-MAR C10H11BrN2O 255.11 Not Reported Moderate (salt forms)
1-(4-Bromophenyl)ethanamine hydrochloride C8H11BrN2O·HCl 251.55 Not Reported High (polar solvents)

Biological Activity

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine, a compound belonging to the oxazole derivatives, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H12_{12}BrN2_2O, with a molecular weight of approximately 267.12 g/mol. The compound features a bromophenyl group attached to an oxazole ring, which is further connected to an ethanamine moiety. This unique structure is significant as it influences the compound's reactivity and biological interactions.

Anti-inflammatory and Anticancer Properties

Preliminary studies have indicated that this compound may exhibit anti-inflammatory and anticancer properties. Its mechanism of action appears to involve modulation of various cellular pathways that are critical in inflammation and cancer progression.

Enzyme Inhibition and Receptor Binding

Research into the biological targets of this compound suggests it may act as an inhibitor for specific enzymes or as a modulator for certain receptors involved in disease processes. The exact targets are still under investigation, but initial findings indicate potential interactions with carbonic anhydrases (CA), which are implicated in tumor growth and metastasis .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown promise in inhibiting carbonic anhydrases, which play a role in maintaining acid-base balance and facilitating tumor growth .
  • Receptor Modulation : It may also influence receptor signaling pathways that are crucial for cellular communication and response to external stimuli.

Comparative Analysis with Structural Analogues

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
1-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]ethanamineContains a fluorophenyl groupDifferent reactivity due to fluorine's electronegativity
1-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]ethanamineFeatures a methyl group on the phenyl ringAlters steric and electronic properties
1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]ethanamineContains a chlorophenyl groupExhibits different biological activity compared to brominated analogs

These comparisons highlight how variations in halogen substitution can significantly affect the biological activity of oxazole derivatives.

Case Studies and Research Findings

Recent studies have demonstrated the cytotoxic effects of similar oxazole derivatives against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50_{50} values in the micromolar range against human breast adenocarcinoma (MCF-7), suggesting that this compound could exhibit comparable efficacy . Additionally, flow cytometry assays have indicated that these compounds can induce apoptosis in cancer cells, further supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)ethanamine?

  • Methodological Answer : The synthesis typically involves:

Suzuki-Miyaura Coupling : To introduce the 4-bromophenyl group onto the oxazole core. A palladium catalyst (e.g., Pd(PPh₃)₄) and aryl boronic acid derivatives are used under inert conditions .

Oxazole Cyclization : Formation of the oxazole ring via dehydration of an acylated precursor, often using reagents like POCl₃ or PPA (polyphosphoric acid) .

Chiral Resolution : The (S)-enantiomer is isolated via chiral HPLC or enzymatic resolution to ensure enantiomeric purity .

  • Characterization : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) confirm structure and purity .

Q. How is the enantiomeric purity of this compound validated?

  • Methodological Answer :

  • Chiral HPLC : Using a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers and calculate enantiomeric excess (ee) .
  • Optical Rotation : Polarimetry measures specific rotation and compares it to literature values for the (S)-enantiomer.
  • Circular Dichroism (CD) : Provides stereochemical confirmation by analyzing Cotton effects in the UV-Vis spectrum.

Q. What analytical techniques are critical for characterizing intermediates and final products?

  • Answer :

  • NMR Spectroscopy : Identifies proton environments and confirms regiochemistry (e.g., distinguishing oxazole substituents) .
  • Mass Spectrometry : HRMS verifies molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
  • X-ray Diffraction : Resolves ambiguities in stereochemistry or crystal packing effects .

Advanced Research Questions

Q. What catalytic strategies enable enantioselective synthesis of the oxazole core?

  • Methodological Answer :

  • Asymmetric Catalysis : Transition metals like palladium or rhodium with chiral ligands (e.g., BINAP) facilitate enantioselective cyclization or cross-coupling steps .
  • Organocatalysis : Proline derivatives or cinchona alkaloids can induce asymmetry during oxazole formation via kinetic resolution .
  • Case Study : Rhodium-catalyzed C–H activation has been used to construct chiral oxazoles with >90% ee under mild conditions .

Q. How does the bromophenyl group influence binding affinity in biological targets?

  • Answer :

  • Structure-Activity Relationship (SAR) : The bromine atom enhances hydrophobic interactions and electron-withdrawing effects, stabilizing ligand-receptor binding. Comparative studies with chloro/fluoro analogs show bromine’s superior π-π stacking in enzyme active sites .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes and affinity differences. QSAR models correlate substituent electronegativity with activity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Orthogonal Assays : Combine SPR (surface plasmon resonance) for kinetic binding data with ITC (isothermal titration calorimetry) to measure thermodynamic parameters .
  • Control Experiments : Test against mutant receptors or use competitive inhibitors to validate target specificity .
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile discrepancies across studies, accounting for variables like assay pH or buffer composition .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Answer :

  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance solubility and reduce metabolic degradation .
  • Formulation Studies : Nanoencapsulation (e.g., liposomes) or PEGylation improves bioavailability and extends half-life .
  • Accelerated Stability Testing : Monitor degradation pathways (e.g., hydrolysis of the oxazole ring) under varied pH and temperature conditions using LC-MS .

Experimental Design & Data Analysis

Q. How to design an experiment to assess the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer :

In Vitro Assays : Microsomal stability (liver S9 fractions), plasma protein binding (equilibrium dialysis), and CYP450 inhibition screening .

In Vivo Studies : Administer the compound to rodent models and collect plasma/tissue samples at timed intervals. LC-MS/MS quantifies parent drug and metabolites .

Compartmental Modeling : Use software (e.g., Phoenix WinNonlin) to calculate PK parameters (t₁/₂, AUC, Cₘₐₓ).

Q. What computational methods predict metabolic pathways?

  • Answer :

  • In Silico Tools :
  • CYP450 Metabolism Prediction : Schrödinger’s BioLuminate or StarDrop’s DEREK Nexus identify likely oxidation sites .
  • Metabolite Identification : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) predicts regioselective hydroxylation .

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